2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers
2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers
CAS Number: 36404-88-3
This technical guide provides an in-depth overview of 2-Chloronicotinaldehyde, a pivotal building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and analytical characterization, with a special focus on its role as a precursor to potent kinase inhibitors.
Chemical and Physical Properties
2-Chloronicotinaldehyde, also known by its IUPAC name 2-Chloropyridine-3-carbaldehyde, is a white to off-white solid at room temperature.[1] Its chemical structure combines a pyridine (B92270) ring with a chlorine atom and an aldehyde functional group, making it a versatile reagent for various chemical transformations. The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 36404-88-3 | [1] |
| Molecular Formula | C₆H₄ClNO | [1] |
| Molecular Weight | 141.56 g/mol | [1] |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | 119 °C at 30 Torr | [1] |
| Solubility | Soluble in chloroform (B151607) and DMSO | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis of 2-Chloronicotinaldehyde
A robust and scalable two-step synthesis of 2-Chloronicotinaldehyde has been established, starting from the readily available 2-chloronicotinic acid. This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the aldehyde.
Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde
Step 1: Synthesis of (2-chloropyridin-3-yl)methanol (B1585922)
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Materials: 2-chloronicotinic acid, Sodium borohydride (B1222165) (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Ethyl acetate.
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Procedure:
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In a four-necked flask, suspend Sodium borohydride (72 g) in tetrahydrofuran (450 ml).
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Cool the suspension to a temperature between -10°C and 0°C.
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Slowly add boron trifluoride diethyl etherate (575 g) dropwise, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, stir the mixture for 5 minutes.
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In a separate flask, dissolve 2-chloronicotinic acid (100 g) in tetrahydrofuran (600 ml).
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Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 30°C.
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After the addition, allow the reaction to warm to room temperature and stir for 6 hours.
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Adjust the pH of the reaction mixture to 8-9.
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Filter the mixture by suction and extract the filtrate twice with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-3-yl)methanol (125 g), which is used directly in the next step.
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Step 2: Synthesis of 2-Chloronicotinaldehyde
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Materials: (2-chloropyridin-3-yl)methanol from Step 1, Dichloromethane (CH₂Cl₂), Manganese dioxide (MnO₂).
-
Procedure:
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In a four-necked flask, dissolve the (2-chloropyridin-3-yl)methanol (125 g) in dichloromethane (450 ml).
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Stir the solution to ensure homogeneity.
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Add manganese dioxide (280 g) to the solution.
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Heat the mixture to reflux and maintain for 3 hours.
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Monitor the reaction progress. Upon completion, filter the reaction mixture by suction.
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Concentrate the filtrate under reduced pressure.
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Cool the residue to induce crystallization, affording 2-chloronicotinaldehyde as a yellow solid (77.8 g, 86.6% yield, 99.1% purity).
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Caption: Synthetic pathway for 2-Chloronicotinaldehyde.
Spectroscopic and Chromatographic Analysis
The identity and purity of 2-Chloronicotinaldehyde are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, CDCl₃): δ 9.73 (s, 1H, -CHO), 8.58 (d, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H).
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¹³C NMR: The carbonyl carbon (C=O) of the aldehyde is expected to appear in the range of 190-200 ppm. The aromatic carbons of the pyridine ring typically resonate between 125-150 ppm.[2] The carbon attached to the chlorine atom will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloronicotinaldehyde exhibits characteristic absorption bands for its functional groups. A strong C=O stretching vibration is expected in the region of 1740-1720 cm⁻¹ for the aldehyde.[3] The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Chloronicotinaldehyde would be expected to show a molecular ion peak corresponding to its molecular weight (141.56 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[5]
Applications in Drug Discovery: A Precursor to Pim-1 Kinase Inhibitors
2-Chloronicotinaldehyde is a key intermediate in the synthesis of 5-azaindole (B1197152) derivatives, a class of compounds that have garnered significant interest in drug discovery due to their potent and selective inhibition of various protein kinases.[1] One such important target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and certain leukemias and lymphomas.[6][7]
Pim-1 Kinase and its Role in Cancer
Pim-1 kinase is a key regulator of cell proliferation, survival, and apoptosis.[8] Its overexpression promotes oncogenesis by phosphorylating and regulating the activity of several downstream effector proteins. Therefore, inhibiting Pim-1 kinase activity presents a promising therapeutic strategy for the treatment of various cancers.
Synthesis of 5-Azaindole-based Pim-1 Inhibitors
The synthesis of 5-azaindole scaffolds from 2-Chloronicotinaldehyde can be achieved through various synthetic routes. A common approach involves a multi-step sequence that may include a Sonogashira coupling followed by a base-mediated indolization.
Caption: Pim-1 kinase signaling pathway and inhibition.
Conclusion
2-Chloronicotinaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its role as a precursor to potent Pim-1 kinase inhibitors underscores its importance in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Tables [chemdata.r.umn.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
